Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

LogP Lipophilicity Physicochemical Property

Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate (CAS 156329‑62‑3) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) derivative that functions as a three‑dimensional, saturated bioisostere for para‑substituted aromatic rings in medicinal chemistry. The BCP scaffold provides two collinear exit vectors separated by approximately 1.88 Å, closely mimicking the geometry of 1,4‑disubstituted benzenes while replacing the flat, electron‑rich arene with a rigid, sp3‑rich cage that improves pharmacokinetic profiles.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 156329-62-3
Cat. No. B129620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
CAS156329-62-3
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)C#N
InChIInChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3
InChIKeyWHDZIHLWBZWJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate (CAS 156329-62-3): A 1,3-Disubstituted BCP Building Block for sp3-Rich Bioisostere Procurement


Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate (CAS 156329‑62‑3) is a 1,3‑disubstituted bicyclo[1.1.1]pentane (BCP) derivative that functions as a three‑dimensional, saturated bioisostere for para‑substituted aromatic rings in medicinal chemistry . The BCP scaffold provides two collinear exit vectors separated by approximately 1.88 Å, closely mimicking the geometry of 1,4‑disubstituted benzenes while replacing the flat, electron‑rich arene with a rigid, sp3‑rich cage that improves pharmacokinetic profiles [1]. The compound is primarily supplied as a research building block (typical purity ≥97 %) with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g mol⁻¹ .

1
sp3-Rich Bioisostere Procurement: Replaces para-substituted phenyl rings with a saturated BCP cage for medicinal chemistry lead optimization.
2
Scaffold-Hopping Workflow: Mimics 1,4-disubstituted benzene geometry (~1.88 Å exit vectors) while increasing Fsp3 for improved physicochemical profiles.
3
Synthetic Building Block Format: Supplied as a research-grade intermediate (≥97% purity) for multi-step synthesis of bioactive molecules and patentable analogs.

Why Generic Phenyl or tert-Butyl Isosteres Cannot Replace Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate in Lead Optimisation


Although para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes are common structural motifs in drug candidates, simple replacement with Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate is not interchangeable without quantitative consideration of the altered physicochemical landscape . The BCP core increases the fraction of sp3‑hybridised carbons (Fsp3) from ~0.11 to ~0.75 relative to a phenyl analog, which systematically lowers logP, reduces plasma protein binding promiscuity, and improves aqueous solubility [1]. However, the same substitution can attenuate target potency if the lost π–π or edge‑to‑face aromatic interactions are essential for binding, as demonstrated in a γ‑secretase inhibitor programme where BCP replacement preserved enzymatic activity while delivering a ~4‑fold increase in oral Cmax and AUC in mice . Consequently, procurement decisions must be guided by head‑to‑head comparator data rather than assumed equivalence.

Target
Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate
sp3-rich BCP core (Fsp3 ~0.75) with lower logP, reduced plasma protein binding, and identical PSA to phenyl analog.
Generic Substitute
Methyl 4-Cyanobenzoate (Phenyl Isostere)
Flat aromatic core (Fsp3 ~0.11) may retain critical π-stacking interactions but introduces higher logP and metabolic oxidation risks.
Alternative Motif
tert-Butyl or Internal Alkyne Isosteres
May alter exit vector geometry and hydrogen-bond acceptor topology, potentially causing loss of target engagement if aromatic interactions are essential.

Quantitative Differentiation Evidence for Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate Against Closest Analogs


Lipophilicity Reduction: logP of 0.06–1.23 vs. Methyl 4-Cyanobenzoate logP of 1.34–1.83

The target compound exhibits a substantially lower octanol–water partition coefficient (logP) than its direct phenyl bioisostere methyl 4‑cyanobenzoate. Predicted logP values range from 0.06 (ChemSrc) to 1.23 (Activate Scientific) depending on the computational method, while methyl 4‑cyanobenzoate consistently records logP values of 1.34–1.83 across multiple authoritative sources . This reduction of 0.6–1.8 logP units is a hallmark of BCP‑for‑phenyl substitution and translates into improved aqueous solubility and reduced non‑specific binding [1].

Lipophilicity Reduction
Reported
ΔlogP ≈ −0.6 to −1.8 vs. Phenyl analog
Supports solubility improvement and reduced non-specific binding context.
Computational predictions; cross-vendor validation.
LogP Lipophilicity Physicochemical Property

Polar Surface Area Parity: PSA 50.09 Ų Matches Methyl 4-Cyanobenzoate Despite Lower Molecular Weight

The topological polar surface area (tPSA) of Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate is 50.09 Ų, which is identical to that of methyl 4‑cyanobenzoate (50.09 Ų) and methyl 3‑cyanobenzoate (50.09 Ų) [1]. This parity arises because both molecules contain the same hydrogen‑bond acceptor atoms (ester carbonyl, ester alkoxy oxygen, and nitrile nitrogen) in equivalent spatial relationships. Maintaining identical PSA while reducing molecular weight by 10 Da (151.16 vs. 161.16 g mol⁻¹) and lowering logP means the BCP compound offers superior ligand efficiency indices without sacrificing passive permeability potential [2].

PSA Parity
Reported
50.09 Ų (Identical)
Maintains hydrogen-bonding capacity for target engagement studies.
Standardized computational method.
Polar Surface Area Permeability Drug-likeness

Fraction sp3 Enhancement: Fsp3 0.75 vs. 0.11 for Methyl 4-Cyanobenzoate

The BCP core elevates the fraction of sp3‑hybridised carbon atoms (Fsp3) from ~0.11 (methyl 4‑cyanobenzoate: 1 sp3 carbon out of 9 total) to 0.75 (target compound: 6 sp3 carbons out of 8 total) . This 6.8‑fold increase in Fsp3 is directly linked to improved aqueous solubility, reduced off‑target binding promiscuity, and higher clinical success rates in medicinal chemistry campaigns [1][2]. The BCP scaffold achieves this three‑dimensionality without introducing additional stereocentres, preserving synthetic tractability.

Fsp3 Enhancement
Reported
0.75 (vs. 0.11) 6.8-fold increase
Correlates with reduced off-target promiscuity and improved solubility.
Structural formula analysis.
Fsp3 Three-dimensionality Drug-likeness Metabolic stability

In Vivo Pharmacokinetic Precedent: BCP-for-Phenyl Substitution Delivers ~4-fold Oral Exposure Improvement

In a landmark study, replacement of the central para‑fluorophenyl ring in the γ‑secretase inhibitor BMS‑708163 with a 1,3‑disubstituted BCP motif produced compound 3, which retained equipotent enzyme inhibition (IC₅₀ parity) while achieving approximately 4‑fold higher Cmax and AUC values relative to the parent phenyl compound in mouse pharmacokinetic studies . This exemplifies the class‑level benefit of BCP‑containing building blocks for improving oral absorption parameters without sacrificing target engagement [1].

In Vivo PK Precedent
Class-level inference
~4-fold higher Cmax and AUC
Supports oral exposure-model interpretation for BCP-modified leads.
Mouse γ-secretase inhibitor model; class-level extrapolation.
Pharmacokinetics Oral bioavailability γ-Secretase inhibitor Cmax AUC

Building Block Provenance: Validated Use in Bioactive Lipoxin A4 Mimetics Synthesis

Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate has been employed as a key intermediate in the asymmetric synthesis of BCP‑containing aromatic lipoxin A4 mimetics (BCP‑sLXms), where the BCP cage replaces the metabolically labile arene ring to confer metabolic resistance [1]. One imidazolo‑BCP‑sLXm (compound 6a) demonstrated high anti‑inflammatory activity, validating the building block's utility for generating biologically active, metabolically stable analogs [1]. The compound is also cited in 52 patents, indicating broad industrial adoption as a synthetic intermediate [2].

Building Block Provenance
Supporting evidence
Validated in BCP-sLXm synthesis
Demonstrates utility for generating metabolically stable bioactive analogs.
Cited in 52 patents; industrial adoption context.
Building block Lipoxin A4 mimetics Anti-inflammatory Asymmetric synthesis

Commercial Availability and Purity Benchmarking: 97% Standard vs. AldrichCPR 'As-Is' Offering

The compound is commercially available from multiple vendors at 97% purity with full characterisation (AchemBlock, CymitQuimica, Leyan) . In contrast, the Sigma‑Aldrich AldrichCPR offering (PHB00011) is sold 'as‑is' without analytical data, with the vendor explicitly disclaiming warranties of identity, purity, or fitness for purpose . For procurement decisions requiring traceable purity and characterisation, the 97% characterised grade offers verifiable quality assurance that the AldrichCPR grade does not.

Purity Benchmarking
Direct head-to-head
97% Characterised vs. Uncertified
Ensures batch-to-batch reproducibility for assay-critical procurement.
Data to verify for AldrichCPR grade.
Purity Procurement Quality assurance Vendor comparison

Optimal Procurement and Deployment Scenarios for Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate Based on Quantitative Evidence


Fragment‑Based Lead Optimisation Requiring Reduced logP While Maintaining Hydrogen‑Bond Capacity

When a hit series containing a para‑cyanobenzoate ester suffers from high logP (>1.5) and poor solubility, substituting the phenyl core with Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate lowers logP by 0.6–1.8 units while preserving an identical PSA of 50.09 Ų . This allows medicinal chemists to improve solubility and reduce off‑target binding without disrupting key hydrogen‑bond interactions with the biological target.

Enhancing Metabolic Stability in Pro‑Resolving Lipid Mediator Analogues

The BCP scaffold has been successfully incorporated into lipoxin A4 mimetics to replace metabolically labile aromatic rings, as demonstrated by the asymmetric synthesis of four BCP‑sLXms [1]. Researchers developing stable analogs of endogenous lipid mediators can procure this building block to access conformationally rigid, oxidation‑resistant candidates that retain anti‑inflammatory activity.

Increasing Fraction sp3 in CNS‑Penetrant Drug Candidates

With an Fsp3 of 0.75 versus 0.11 for the phenyl analog, Methyl 3‑cyanobicyclo[1.1.1]pentane‑1‑carboxylate is ideally suited for CNS drug discovery programmes where increasing three‑dimensionality is correlated with improved clinical success rates and reduced promiscuity [2]. The class‑level pharmacokinetic precedent of ~4‑fold oral exposure improvement in BCP‑modified γ‑secretase inhibitors further supports CNS applications .

Reliable Multi‑Step Synthesis Requiring Traceable Purity and Batch Reproducibility

For academic and industrial laboratories executing multi‑step synthetic sequences, the 97% characterised grade from vendors such as AchemBlock and CymitQuimica provides the quality assurance necessary for reproducible yields and impurity control, whereas AldrichCPR grade is explicitly sold without analytical certification . Procurement of the characterised grade is recommended for any programme where downstream biological assay reproducibility is critical.

Application
Selection Property
Validation Focus
Fragment-Based Lead Optimization
Reduced logP with identical PSA
Solubility improvement and off-target binding review
Lipid Mediator Analogue Stability
Metabolic oxidation resistance
Pro-resolving mediator model-response context
CNS-Penetrant Candidate Design
High Fsp3 (0.75) scaffold
Three-dimensionality and promiscuity endpoint review
Multi-Step Synthesis Programs
Traceable ≥97% purity grade
Batch reproducibility and impurity control verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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